Monobromobimane

Übersicht

Beschreibung

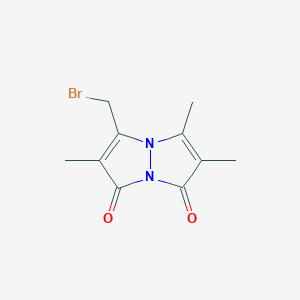

Monobromobimane, auch bekannt als 3-(Brommethyl)-2,5,6-trimethyl-1H,7H-pyrazolo[1,2-a]pyrazol-1,7-dion, ist eine heterocyclische Verbindung und ein Bimandfarbstoff. Es wird hauptsächlich als Reagenz in der Biochemie zur Markierung von Thiolgruppen verwendet. Obwohl this compound selbst im Wesentlichen nicht fluoreszierend ist, wird es nach Reaktion mit Thiolgruppen fluoreszierend, was es zu einem wertvollen Werkzeug in verschiedenen biochemischen Anwendungen macht .

Vorbereitungsmethoden

Monobromobimane wird aus 3,4-Dimethyl-2-pyrazolin-5-on synthetisiert, einem Kondensationsprodukt von Ethyl-2-methylacetoacetat mit Hydrazin. Die Synthese beinhaltet eine Chlorierung, gefolgt von einer basischen Behandlung mit wässrigem Kaliumcarbonat unter heterogenen Bedingungen. Das Hauptprodukt, 2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazol-1,7-dion, wird dann selektiv mit einem Äquivalent Brom bromiert, um this compound zu erhalten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, die hauptsächlich seine alkylierenden Eigenschaften betreffen. Es reagiert mit Thiolgruppen, verdrängt das Brom und bildet ein fluoreszierendes Thioether-Addukt. Diese Reaktion wird üblicherweise in biochemischen Assays zur Markierung und Detektion von thiolhaltigen Verbindungen verwendet. Die Reaktionsbedingungen umfassen typischerweise physiologischen pH-Wert und das Vorhandensein thiolhaltiger Reagenzien .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit zur Markierung von Thiolgruppen weit verbreitet eingesetzt. Es wird zur Quantifizierung von Schwefelwasserstoff und reaktiven Schwefelverbindungen in biologischen Matrices wie menschlichem Serum verwendet. Die Verbindung wird auch in Methoden der Hochleistungsflüssigkeitschromatographie (HPLC) zur Detektion von niedermolekularen Thiolen eingesetzt. Zusätzlich wird this compound in Studien mit Glutathion und anderen thiolhaltigen Proteinen verwendet, was es in Bereichen wie Biochemie, Medizin und Umweltwissenschaften wertvoll macht .

Analyse Chemischer Reaktionen

Monobromobimane undergoes several types of chemical reactions, primarily involving its alkylating properties. It reacts with thiol groups, displacing the bromine and forming a fluorescent thioether adduct. This reaction is commonly used in biochemical assays to label and detect thiol-containing compounds. The reaction conditions typically involve physiological pH and the presence of thiol-containing reagents .

Wissenschaftliche Forschungsanwendungen

Measurement of Reactive Sulfide Species

Monobromobimane is primarily employed to measure reactive sulfide species in biological samples. The derivatization of sulfide with MBB forms a stable fluorescent product, sulfide-dibimane, which can be quantified using high-performance liquid chromatography (HPLC).

Case Study: Pharmacokinetic Analysis

A study demonstrated the use of MBB to quantify H₂S levels in whole blood after administering sodium sulfide or inhaling H₂S gas. The method showed that MBB could rapidly and quantitatively derivatize sulfide in biological matrices, allowing researchers to establish a bioequivalence between infused sodium sulfide and inhaled H₂S gas. The baseline levels of sulfide were found to be between 0.4-0.9 μM, with significant increases observed post-administration .

| Administration Method | Dosage Range | Resulting Sulfide Levels |

|---|---|---|

| Sodium Sulfide | 2-20 mg·kg⁻¹·h⁻¹ | Dose-dependent increase |

| H₂S Gas Inhalation | 50-400 ppm | Dose-dependent increase |

Determination of Redox Status

MBB is also utilized for assessing the redox status of low molecular weight and protein thiols in biological systems. This application is crucial for understanding oxidative stress and its implications in various diseases.

Methodology Overview

The standard procedure involves the derivatization of thiols with MBB, followed by quantification using fluorescence spectroscopy or HPLC. This approach allows for the simultaneous recovery of free and protein-bound thiols, providing insights into cellular redox states .

Case Study: Oxidative Stress Assessment

A study applied MBB to evaluate the redox status in cultured cells and tissue homogenates. By employing pre-derivatization treatments, researchers could quantify both oxidized and reduced forms of thiols, revealing critical information about cellular responses to oxidative stress .

Cancer Research Applications

This compound has been investigated for its role in cancer research, particularly concerning its ability to detect changes in thiol levels associated with tumorigenesis.

Case Study: Oral Cancer Model

In a carcinogen-induced tongue tumor model, researchers utilized MBB to assess the impact of a newly discovered bioactive compound against DDX3, a protein implicated in cancer progression. The study highlighted the potential use of MBB for monitoring thiol changes that correlate with tumor development and treatment efficacy .

Clinical Applications in Disease Monitoring

The sensitivity of MBB-based methods has led to their application in clinical settings, particularly for monitoring sulfur species in patients undergoing specific treatments.

Clinical Study: H₂S Inhalation Treatment

A recent study optimized an MBB derivatization method for measuring H₂S species in human serum after inhalation treatment. Results indicated significant increases in sulfur pools post-treatment, underscoring the method's reliability for clinical applications .

| Parameter Measured | Pre-Treatment Level | Post-Treatment Level | Statistical Significance |

|---|---|---|---|

| Total H₂S Species | Baseline | Increased by 40% | p < 0.0001 |

Wirkmechanismus

Der Wirkungsmechanismus von Monobromobimane beinhaltet seine Alkylierung von Thiolgruppen. Nach Reaktion mit Thiolen verdrängt this compound das Bromatom und bildet eine stabile Thioetherbindung. Diese Reaktion führt zur Bildung eines fluoreszierenden Addukts, das mit fluoreszenzbasierten Methoden detektiert werden kann. Zu den molekularen Zielmolekülen von this compound gehören thiolhaltige Proteine und kleine Moleküle, die zur späteren Detektion und Analyse markiert werden .

Vergleich Mit ähnlichen Verbindungen

Monobromobimane ist unter den Bimandfarbstoffen aufgrund seiner spezifischen Reaktivität mit Thiolgruppen einzigartig. Ähnliche Verbindungen umfassen Monochlorobimane und Dibromobimane, die ebenfalls mit Thiolen reagieren, sich aber in ihrer Reaktivität und Fluoreszenzeigenschaften unterscheiden. Monochlorobimane ist beispielsweise weniger reaktiv als this compound, während Dibromobimane aufgrund des Vorhandenseins von zwei Bromatomen Bis-Thioether-Addukte bilden kann .

Biologische Aktivität

Monobromobimane (mBBr) is a fluorescent compound widely utilized in biological research, particularly for its ability to react with sulfide species and thiols. This article explores the biological activity of mBBr, including its mechanisms of action, applications in measuring reactive sulfur species, and its interactions with various biological systems.

This compound is a nonfluorescent hydrophobic compound that, upon reaction with nucleophiles, produces fluorescent derivatives. The primary mechanism involves the alkylation of sulfide ions and thiols, leading to the formation of stable fluorescent products, such as sulfide dibimane (SDB). This reaction is particularly useful for quantifying hydrogen sulfide (H₂S) and other reactive sulfur species in biological samples.

Applications in Biological Research

-

Measurement of Hydrogen Sulfide (H₂S) :

- mBBr has been established as a reliable reagent for the detection and quantification of H₂S in various biological matrices. A study demonstrated that mBBr can derivatize H₂S to form SDB, which can then be analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The method showed a limit of detection as low as 0.5 µM for H₂S .

-

Interactions with Glutathione S-Transferase (GST) :

- Research indicates that mBBr acts as a substrate for porcine GST π, leading to covalent modification of the enzyme. This modification results in differential loss of activity depending on the substrate used, suggesting that GST π has distinct binding sites for xenobiotic substrates . The interaction between mBBr and GST π is critical for understanding how this enzyme processes various compounds.

- Fluorescent Labeling of Proteins :

Case Study 1: Quantification of H₂S in Blood

A study utilized mBBr to quantify reactive sulfide species in whole blood samples. The results indicated baseline levels of sulfide ranging from 0.4 to 0.9 µM, with significant increases following intravenous administration of sodium sulfide or inhalation of H₂S gas . This highlights mBBr's utility in pharmacokinetic studies related to sulfur compounds.

Case Study 2: Optimization of Derivatization Protocols

An investigation into optimizing the mBBr derivatization protocol revealed critical parameters affecting the accuracy of H₂S measurements. Factors such as temperature, reaction time, and light exposure were found to significantly influence the stability and detection limits of the resulting fluorescent products . This underscores the importance of methodological rigor when employing mBBr in experimental settings.

Data Table: Summary of Key Findings

Eigenschaften

IUPAC Name |

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEWZZJEDQVLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221609 | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-44-5 | |

| Record name | Monobromobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobromobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBROMOBIMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bromobimane reacts specifically and irreversibly with thiol groups (-SH) in a reaction called alkylation. [, ] This forms a stable thioether bond, leading to fluorescently labeled thiol-containing molecules. [, ] This allows for the detection and quantification of thiols in various biological samples. []

A: Bromobimane labeling of thiols can alter protein conformation and function. [, ] For example, in hamster sperm, bromobimane labeling revealed that sulfhydryl oxidation contributes to chromatin condensation during epididymal maturation. []

A: The molecular formula of mBBr is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. []

A: The bicyclic ring system of bromobimane, 1,5-diazabicyclo[3.3.0]octadienedione, is responsible for its fluorescent properties. [] Upon excitation with UV light, bromobimane emits blue light, and this fluorescence is significantly enhanced when it forms a conjugate with a thiol group. []

A: Yes, by using both membrane-permeable (e.g., monobromobimane, mBBr) and membrane-impermeable (e.g., monobromotrimethylammoniobimane, qBBr) forms of bromobimane, researchers can distinguish between thiols located on the cell surface and those within the cytoplasm. [, ]

A: The reaction of bromobimane with thiols is influenced by factors such as pH, temperature, and the presence of other reactive molecules. [] For instance, in the quantification of thiols using bromobimane and fluorescence spectroscopy, carboxylates can significantly influence the absolute fluorescence signal. []

A: Bromobimane staining has been used to investigate the role of disulfide bonds in acrosome stability during sperm maturation in marsupials. [, ] Studies on possums and wallabies demonstrated the presence of disulfide bonds in the acrosome, contributing to its robust nature. [] In contrast, the absence of these bonds in dasyurid marsupials correlated with a more fragile acrosome. []

A: Yes, bromobimane labeling coupled with high-performance liquid chromatography (HPLC) has revealed distinct thiol profiles in various organisms. [] For example, glutathione was found to be the major low-molecular-weight thiol in animal tissues, whereas plant tissues displayed a greater diversity of thiols, including homoglutathione. []

A: Researchers have used bromobimane and flow cytometry to investigate changes in cellular thiol content in response to various stressors, such as ionizing radiation. [] This method allowed for the assessment of thiol levels in different cell populations within a spheroid model, providing insights into the protective role of thiols against radiation damage. []

A: After reacting with thiols, bromobimane-labeled derivatives can be separated and quantified using HPLC. [] This technique has been employed to measure various thiols in biological samples, including plasma and urine. [, ]

A: Fluorescence detection is highly sensitive and allows for the quantification of bromobimane-labeled thiols, even at low concentrations. [, ] For example, researchers have utilized fluorescence detection to quantify dissolved sulfur species like sulfite and thiosulfate at micromolar concentrations in environmental samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.